molecular formula C16H22N4OS B2917864 3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one CAS No. 688793-41-1

3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B2917864
CAS No.: 688793-41-1
M. Wt: 318.44
InChI Key: HDJWNPCASXEXPY-UHFFFAOYSA-N
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Description

3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system, and a 2-methylpiperidin-1-yl group attached via a propyl linker. The presence of a sulfanylidene group adds to its chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.

    Introduction of the Propyl Linker: The propyl linker can be introduced via alkylation reactions using propyl halides.

    Attachment of the 2-Methylpiperidin-1-yl Group: This step involves the nucleophilic substitution reaction where the 2-methylpiperidin-1-yl group is introduced.

    Incorporation of the Sulfanylidene Group:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfanylidene group, using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen, using alkylating agents.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the propyl linker or the sulfanylidene group.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., alkyl halides). Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.

Scientific Research Applications

3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit kinase inhibitory activity and are studied for their anticancer properties.

    Indole Derivatives: Indole-based compounds are known for their diverse biological activities, including antiviral and anticancer properties.

    Thiazole Derivatives: These compounds are studied for their antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific structural features, such as the sulfanylidene group and the 2-methylpiperidin-1-yl moiety, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-12-6-2-3-9-19(12)10-5-11-20-15(21)13-7-4-8-17-14(13)18-16(20)22/h4,7-8,12H,2-3,5-6,9-11H2,1H3,(H,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJWNPCASXEXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CCCN2C(=O)C3=C(NC2=S)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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